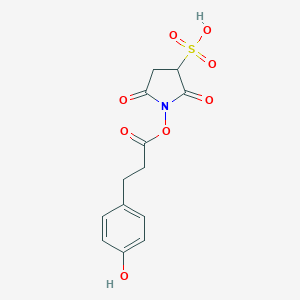

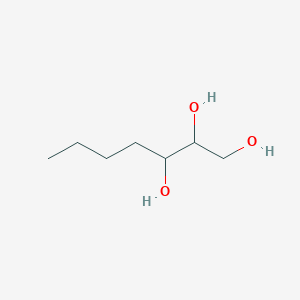

4,4'-Methylenebis(2-ethyl-6-methylaniline)

Descripción general

Descripción

Synthesis Analysis

The synthesis of 4,4'-Methylenebis(2-ethyl-6-methylaniline) and its derivatives involves various strategies, including the application of phosphine-catalyzed annulation reactions to produce highly functionalized compounds with complete regioselectivity (Zhu et al., 2003). Additionally, rapid room-temperature liquid-phase synthesis methods have been explored to achieve efficient production of related molecules under mild conditions, highlighting the compound's accessibility and the evolving synthesis techniques aimed at optimizing yields and reducing reaction times (Valle et al., 2018).

Molecular Structure Analysis

The molecular structure and spectroscopic properties of 4,4'-Methylenebis(2-ethyl-6-methylaniline) derivatives have been characterized using techniques like X-ray crystallography, FT-IR, and UV-Visible spectroscopy. Studies such as those by Yıldırım et al. (2016) provide detailed insights into the intra- and inter-molecular interactions, highlighting the compound's geometric and electronic configuration, which underpin its chemical reactivity and stability (Yıldırım et al., 2016).

Chemical Reactions and Properties

Research on 4,4'-Methylenebis(2-ethyl-6-methylaniline) has elucidated its involvement in various chemical reactions, including polymerization processes where it acts as a precursor to novel polymers with enhanced thermal stability and mechanical properties. The compound's reactivity has been leveraged in synthesizing poly(amide-imide) nanocomposites, demonstrating the potential for creating materials with desirable thermal and mechanical characteristics (Mallakpour & Nikkhoo, 2013).

Aplicaciones Científicas De Investigación

Polyurethane Elastomers

- Application : “4,4’-Methylenebis(2-ethyl-6-methylaniline)” (MMEA) is used as a chain extender in the synthesis of polyurethane elastomers . It is recognized for its ability to significantly enhance the mechanical and dynamic properties of various products .

- Method : MMEA is used in the synthesis of prepolymers, including polyether and polyester . It can be applied with other amine-type curing agents to meet better physical properties .

- Results : The use of MMEA results in finished products demanding light color and anti-aging . It also provides excellent heat-resistance, making it suitable for working over 120℃ .

Epoxy Resin Processing

- Application : MMEA is used in the processing, prepreg, and chemical anticorrosive coatings in the epoxy resin field .

- Results : The use of MMEA in epoxy resin processing enhances the performance of the resin, although specific quantitative data or statistical analyses are not provided in the available resources .

Polyimide Synthesis

- Application : MMEA can be used as a leading compound for polyimides .

- Results : The use of MMEA in polyimide synthesis is expected to enhance the performance of the polyimide, although specific quantitative data or statistical analyses are not provided in the available resources .

Reinforcing Material of PCB Structures

- Application : MMEA is used as a hardener or raw material of bismaleimide and applied in reinforcing material of Printed Circuit Board (PCB) structures .

- Results : The use of MMEA in PCB structures is expected to enhance the performance of the PCB, although specific quantitative data or statistical analyses are not provided in the available resources .

Intermediation for Organic Synthesis

- Application : MMEA can be used as an intermediation for organic synthesis .

- Results : The use of MMEA in organic synthesis is expected to enhance the performance of the synthesis process, although specific quantitative data or statistical analyses are not provided in the available resources .

Eco-friendly Replacement for MOCA

- Application : MMEA is eco-friendly and less-polluted in comparison to MOCA (Methylene-bis-o-chloroaniline), a commonly used curing agent. This eco-friendly and less-polluted compound can replace MOCA, MBOEA, and HQEE in PU products, regardless of whether they are CPU (casting polyurethane) or TPU (thermoplastic polyurethane) .

- Results : The use of MMEA as a replacement for MOCA results in products with excellent heat-resistance, demanding on working over 120℃ .

Safety And Hazards

4,4’-Methylenebis(2-ethyl-6-methylaniline) is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, washing skin thoroughly after handling, and wearing protective gloves/clothing/eye/face protection .

Propiedades

IUPAC Name |

4-[(4-amino-3-ethyl-5-methylphenyl)methyl]-2-ethyl-6-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2/c1-5-16-10-14(7-12(3)18(16)20)9-15-8-13(4)19(21)17(6-2)11-15/h7-8,10-11H,5-6,9,20-21H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJENIOQDYXRGLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC(=C1)CC2=CC(=C(C(=C2)C)N)CC)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10173678 | |

| Record name | 4,4'-Methylene-bis(2-ethyl-6-methylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Methylenebis(2-ethyl-6-methylaniline) | |

CAS RN |

19900-72-2 | |

| Record name | 4,4'-Methylenebis(2-ethyl-6-methylbenzenamine) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019900722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Methylene-bis(2-ethyl-6-methylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Methylenebis(2-ethyl-6-methylaniline) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-METHYLENEBIS(2-ETHYL-6-METHYLBENZENAMINE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2397GNR8K7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid](/img/structure/B24914.png)

![(4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide](/img/structure/B24940.png)